molecular formula C16H16 B1345649 1,1-di(p-Tolyl)ethylene CAS No. 2919-20-2

1,1-di(p-Tolyl)ethylene

Cat. No. B1345649
CAS RN: 2919-20-2
M. Wt: 208.3 g/mol
InChI Key: HEDMCKGHZIRQLS-UHFFFAOYSA-N
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Description

“1,1-di(p-Tolyl)ethylene” is a chemical compound with the molecular formula C16H16 . It can be used as modifiers for polystyrene for building materials .


Synthesis Analysis

The synthesis of “1,1-di(p-Tolyl)ethylene” has been reported in several studies. For instance, one study describes the formation of “1,1-di(p-Tolyl)ethylene” from the decomposition of a nickelacyclobutane . Another study mentions the use of a Wittig reaction to synthesize the compound .


Molecular Structure Analysis

The molecular structure of “1,1-di(p-Tolyl)ethylene” contains a total of 33 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, and 2 six-membered rings .


Chemical Reactions Analysis

“1,1-di(p-Tolyl)ethylene” has been found to participate in various chemical reactions. For example, it has been reported to act as a reactive intermediate in the reaction of nickel carbenes and olefins to yield cyclopropanes . It has also been shown to scavenge 3-Cyano-2-propyl radicals, thermally generated from 1,2’-azobis(2-methylpropionitrile), to form 1,4-dicyano-1,1,4,4-tetramethyl-2,2-di(p-tolyl)butane .

Scientific Research Applications

Photoinitiated Crosslinking (UV-Curing)

1,1-di(p-Tolyl)ethylene (DTE) has been shown to have radical scavenging activity in the photoinitiated crosslinking of acrylate formulations. This application is significant in the field of polymer chemistry where UV-curing is a common process for creating hardened materials with specific properties .

Radical Scavenging

DTE’s ability to act as a radical scavenger is compared with other compounds such as methyl alpha-methoxyacrylate and methyl atropate. Its effectiveness in this role can be leveraged in various chemical processes that require control over radical reactions .

Future Directions

The future directions for “1,1-di(p-Tolyl)ethylene” research could involve further exploration of its reactivity in various chemical reactions and its potential applications in materials science .

properties

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDMCKGHZIRQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183445
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-di(p-Tolyl)ethylene

CAS RN

2919-20-2
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Di(p-tolyl)ethylene
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Synthesis routes and methods

Procedure details

Into a 1-liter reaction flask were introduced in a nitrogen stream 15.6 g (0.65 mol) of magnesium and 20 ml of THF. Slight amounts of ethyl iodide and iodine were added thereto to initiate reaction. A solution of 111.15 g (0.65 mol) of p-bromotoluene in 500 ml of THF was then added dropwise at room temperature to 40° C. over a period of 2 hours to prepare a Grignard reagent. Thereto was added dropwise a solution of 83.75 g (0.625 mol) of p-methylacetophenone (10a) in 200 ml of THF at that temperature over a period of 3 hours. This mixture was stirred first at room temperature for 3 hours and then with refluxing for 4 hours. The resulting reaction mixture was cooled and poured into 1 liter of 5% aqueous sulfuric acid solution to conduct hydrolysis. This mixture was extracted with toluene, and the extract was washed with aqueous soda ash solution and then with water and concentrated. Thereto were added 300 ml of toluene and 0.5 g of PTSA. The resulting mixture was stirred with refluxing for 4 hours to conduct azeotropic dehydration, followed by washing with aqueous soda ash solution, washing with water, and concentration. The resulting crude 1,1-di(p-tolyl)ethylene (9b) was distilled with a Claisen flask equipped with a vigreux, giving 98.5 g of the desired compound.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
111.15 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
83.75 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 1,1-di(p-tolyl)ethylene in the context of photoinitiation?

A: 1,1-di(p-tolyl)ethylene (DTE) serves as a valuable tool for investigating Type-II photoinitiating systems. Specifically, it acts as a non-polymerizing model substrate, helping researchers understand the mechanism of radical generation and initiation in these systems. [] For instance, in a study involving the benzophenone/N,N-dimethylaniline (DMA) photoinitiating system, DTE helped identify the DMA-derived radical as the primary initiating species. []

Q2: How does the structure of 1,1-di(p-tolyl)ethylene contribute to its function as a radical scavenger?

A: While the provided abstracts don't delve into the specific structural reasons for DTE's radical scavenging properties, one paper highlights its versatility in this role. [] This versatility likely stems from the presence of the double bond in its structure, which can readily react with radicals, effectively "scavenging" them from the reaction environment. Further research focusing on the structure-activity relationship of DTE would be needed to confirm this hypothesis.

Q3: How does chromic acid oxidation differ between 1,1-di(p-tolyl)ethylene and other 1,1-disubstituted ethylenes?

A: Interestingly, 1,1-di(p-tolyl)ethylene exhibits atypical behavior when oxidized by chromic acid compared to its structural analogs. While compounds like 1,1-diphenylethylene and 1,1-di-(p-chlorophenyl)ethylene yield acids with the same carbon count upon oxidation, DTE and 2-phenyl-3,3-dimethylbut-1-ene produce "abnormal fission products." [] This difference suggests a unique reaction pathway for DTE, likely influenced by the presence of the methyl substituents on its phenyl rings. Further investigation into the precise mechanism and products of this reaction would be necessary to fully understand this discrepancy.

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